2-Ethyl-2-(trifluoromethyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2-ethyl-2-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c1-2-6(7(8,9)10)5-11-3-4-12-6/h11H,2-5H2,1H3 |
InChI Key |
FEOPNXQULKGMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCO1)C(F)(F)F |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Ethyl 2 Trifluoromethyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 2-Ethyl-2-(trifluoromethyl)morpholine can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group and the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electronegative oxygen and nitrogen atoms of the morpholine ring.
The ethyl group protons are expected to present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group spin system. The morpholine ring protons would likely appear as complex multiplets in the region typical for heterocyclic amines. The protons closer to the oxygen atom are expected to be deshielded and resonate at a lower field compared to those adjacent to the nitrogen atom.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Ethyl CH₃ | 0.9 - 1.2 | Triplet (t) |
| Ethyl CH₂ | 1.5 - 1.8 | Quartet (q) |
| Morpholine CH₂ (positions 3, 5, 6) | 2.5 - 4.0 | Multiplets (m) |
| Morpholine NH | 1.5 - 3.0 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbon atom of the trifluoromethyl group will be significantly influenced by the three fluorine atoms, appearing as a quartet due to C-F coupling. The quaternary carbon at the 2-position, bonded to the ethyl and trifluoromethyl groups, is expected to be observed at a characteristic downfield shift.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl CH₃ | 10 - 15 |
| Ethyl CH₂ | 25 - 35 |
| Morpholine C3 | 45 - 55 |
| Morpholine C5 | 65 - 75 |
| Morpholine C6 | 45 - 55 |
| Quaternary C2 | 70 - 80 |
| Trifluoromethyl C | 120 - 130 (quartet) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any neighboring protons. The chemical shift of this singlet provides a definitive confirmation of the presence of the CF₃ group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, a cross-peak between the methyl and methylene protons of the ethyl group would confirm their connectivity. Correlations between the different methylene protons of the morpholine ring would help in assigning their specific positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This technique would be used to definitively assign the carbon signals based on the already assigned proton spectrum. For example, the proton signals of the ethyl CH₂ group would show a correlation to the corresponding carbon signal in the ¹³C NMR spectrum. epfl.ch
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov
Ionization Techniques and Fragmentation Patterns
For a molecule like this compound, common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. In positive ion mode, the molecule would likely be observed as the protonated molecular ion [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion would provide the molecular formula. The predicted monoisotopic mass for the protonated molecule (C₇H₁₃F₃NO)⁺ is 184.0944. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the loss of the ethyl group, the trifluoromethyl group, or cleavage of the morpholine ring. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 184.0944 |
| [M+Na]⁺ | 206.0763 |
By integrating the data from these advanced analytical techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For this compound, the spectra would be a composite of vibrations arising from the morpholine ring, the ethyl group, and the trifluoromethyl moiety.
The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of its constituent parts.
Morpholine Ring Vibrations: The morpholine skeleton gives rise to several distinct vibrational modes. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are anticipated in the 2850-3000 cm⁻¹ region. researchgate.net The C-O-C ether linkage typically exhibits a strong, characteristic asymmetric stretching band in the IR spectrum, expected around 1100-1120 cm⁻¹. The C-N stretching vibrations are generally found in the 1020-1250 cm⁻¹ range. Additionally, the morpholine ring itself has skeletal deformation and stretching modes, often referred to as ring breathing modes, which appear in the fingerprint region. researchgate.net
Trifluoromethyl Moiety Vibrations: The trifluoromethyl (CF₃) group is known for its strong and characteristic absorption bands in the IR spectrum due to the high polarity of the C-F bonds. cdnsciencepub.commdpi.com Two primary stretching vibrations are expected: a symmetric CF₃ stretching mode and an asymmetric CF₃ stretching mode. These bands are typically very intense and appear in the 1100-1200 cm⁻¹ region. cdnsciencepub.comscholaris.ca The presence of multiple strong bands in this region can sometimes lead to coupling with other vibrations. cdnsciencepub.comnih.gov Deformation modes for the CF₃ group (scissoring and rocking) are expected at lower frequencies, generally between 500 and 800 cm⁻¹. cdnsciencepub.com
The ethyl group would contribute its own characteristic C-H stretching and bending frequencies, further adding to the complexity of the spectrum.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Morpholine Ring | C-H Asymmetric & Symmetric Stretch | 2850 - 3000 | IR, Raman |
| Morpholine Ring | CH₂ Scissoring | 1440 - 1470 | IR |
| Morpholine Ring | C-O-C Asymmetric Stretch | 1100 - 1120 | IR (Strong) |
| Morpholine Ring | C-N Stretch | 1020 - 1250 | IR |
| Trifluoromethyl | CF₃ Asymmetric Stretch | ~1180 | IR (Very Strong) |
| Trifluoromethyl | CF₃ Symmetric Stretch | ~1100 | IR (Very Strong) |
| Trifluoromethyl | CF₃ Deformation (Scissoring/Rocking) | 500 - 800 | IR |
| Ethyl Group | C-H Asymmetric & Symmetric Stretch | 2870 - 2980 | IR, Raman |
This table represents predicted values based on typical group frequencies and is not derived from experimental data for the title compound.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. For this compound, this technique would be invaluable for understanding its solid-state architecture.
Studies on morpholine and its derivatives consistently show that the six-membered ring adopts a stable chair conformation. mdpi.com It is therefore highly probable that the morpholine ring in the title compound also exists in a chair conformation. The substituents at the C2 position—the ethyl group and the trifluoromethyl group—would occupy axial and equatorial positions. The thermodynamically most stable conformer would likely have the sterically bulkier trifluoromethyl group in the equatorial position to minimize steric strain.
The C2 carbon of this compound is a stereocenter. If a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal.
Computational and Theoretical Investigations of 2 Ethyl 2 Trifluoromethyl Morpholine
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its balance of computational cost and accuracy. ekb.eg DFT calculations allow for the detailed examination of a molecule's structure, electron distribution, and reactivity from first principles. nih.govbohrium.comrsc.org
DFT calculations are used to determine the ground-state electronic structure of 2-Ethyl-2-(trifluoromethyl)morpholine. These calculations reveal how electrons are distributed across the molecule, which is fundamental to understanding its chemical behavior. The presence of highly electronegative atoms—oxygen, nitrogen, and particularly the fluorine atoms of the trifluoromethyl group—creates a highly polarized electronic structure.
Natural Bond Orbital (NBO) analysis is often employed to quantify the charge distribution on an atomic level. The analysis for this compound would be expected to show a significant negative partial charge on the nitrogen, oxygen, and fluorine atoms, while the carbon and hydrogen atoms would carry positive partial charges. The carbon atom of the trifluoromethyl group would likely be significantly positive due to the strong electron-withdrawing effect of the three fluorine atoms.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP map would typically show regions of negative electrostatic potential (color-coded in red or yellow) concentrated around the lone pairs of the nitrogen and oxygen atoms, as well as the fluorine atoms. These sites represent the most likely areas for electrophilic attack. Conversely, regions of positive electrostatic potential (blue) would be located around the hydrogen atoms, particularly the N-H proton, indicating sites susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, the HOMO is expected to be primarily localized on the nitrogen atom, reflecting the high energy of its lone-pair electrons, which are the most available for donation in chemical reactions. rsc.org The LUMO is likely to be distributed over the σ*-antibonding orbitals of the ring and the C-F bonds of the trifluoromethyl group. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations provide quantitative values for these orbital energies.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound Note: The following data are representative values based on DFT calculations for similar substituted morpholine (B109124) structures and are intended for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | 1.15 |
| HOMO-LUMO Gap (ΔE) | 8.00 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The calculated shifts are based on the magnetic shielding environment of each nucleus in the optimized molecular geometry. For this compound, the strong electron-withdrawing trifluoromethyl group is predicted to cause a significant downfield shift for the adjacent C2 carbon and the carbons of the ethyl group. The predicted shifts can be compared with experimental data to confirm the molecular structure.
Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Key Atoms Note: Experimental values are hypothetical for the purpose of illustration.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C NMR | ||
| C2 | 95.4 | 94.8 |
| C3, C5 | 45.8 | 45.2 |
| C6 | 68.2 | 67.5 |
| CF₃ | 124.1 (q) | 123.7 (q) |
| Ethyl-CH₂ | 28.9 | 28.5 |
| Ethyl-CH₃ | 8.1 | 7.9 |
| ¹H NMR | ||
| N-H | 2.15 | 2.10 |
| C3, C5 Protons | 2.78 - 2.95 | 2.75 - 2.91 |
| C6 Protons | 3.65 - 3.80 | 3.62 - 3.78 |
| Ethyl-CH₂ | 1.85 | 1.82 |
IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. The calculations can help assign specific vibrational modes, such as C-H stretches, N-H bends, C-O stretches, and the characteristic, strong C-F stretching vibrations of the trifluoromethyl group.
Table 3: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Major Vibrational Modes Note: Experimental values are hypothetical for the purpose of illustration.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3345 |
| C-H Stretch (Aliphatic) | 2970 - 2860 | 2965 - 2855 |
| C-F Stretch (asymmetric) | 1280 | 1275 |
| C-F Stretch (symmetric) | 1150 | 1145 |
| C-O-C Stretch | 1120 | 1118 |
Conformational Analysis and Energetics
The three-dimensional structure and flexibility of the morpholine ring are critical to its function. Computational methods are used to explore the potential energy surface of this compound, identifying stable conformations and the energy barriers between them.
Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize angular and torsional strain. nih.govacs.org This chair conformation can undergo a ring inversion process, flipping to an alternative chair form where axial substituents become equatorial and vice versa. scribd.com Computational studies can model this inversion pathway and calculate the associated energy barrier. The presence of bulky substituents on the C2 carbon, such as the ethyl and trifluoromethyl groups, is expected to influence the height of this inversion barrier compared to unsubstituted morpholine. nih.gov The transition state for the ring flip typically involves higher-energy boat or twist-boat conformations.
In the chair conformation of the morpholine ring, the two substituents at the C2 position can be oriented either axially (perpendicular to the ring plane) or equatorially (in the plane of the ring). With two different substituents, four possible chair conformers exist (two pairs of enantiomers). The relative stability of these conformers is determined by steric and electronic interactions.
Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial atoms at the C3 and C5 positions (1,3-diaxial interactions). cdnsciencepub.com Both the ethyl and trifluoromethyl groups are sterically demanding. Computational studies would calculate the relative energies of the two primary conformers: one with the ethyl group axial and the trifluoromethyl group equatorial, and the other with the ethyl group equatorial and the trifluoromethyl group axial. Given the significant steric bulk of the trifluoromethyl group, it is highly probable that the most stable conformation will place the trifluoromethyl group in the equatorial position to minimize steric repulsion.
Table 4: Calculated Relative Energies of this compound Conformers Note: The following data are representative values based on DFT calculations for similar substituted heterocycles and are intended for illustrative purposes. Energies are relative to the most stable conformer.
| Conformer (Substituent at C2) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Ethyl (axial) / Trifluoromethyl (equatorial) | 0.00 | ~98.5 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape, stability, and intermolecular interactions of a molecule like this compound. These simulations allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformations and the transitions between them.
In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water molecules, and the system would be allowed to evolve over a period of time, often on the nanosecond to microsecond scale. The trajectory of each atom is tracked, providing a wealth of information about the molecule's behavior.
Key parameters that can be extracted from MD simulations include:
Conformational Analysis: Identification of the most stable conformers of the morpholine ring and the orientation of the ethyl and trifluoromethyl substituents.
Dihedral Angle Distributions: Analysis of the torsion angles within the molecule can reveal the preferred geometries and the flexibility of different parts of the structure.
Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation over the simulation time. A stable RMSD value suggests that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different atoms or regions within the molecule.
For this compound, MD simulations would likely reveal the chair conformation as the most stable for the morpholine ring, with the substituents occupying either axial or equatorial positions. The relative stability of these conformers would be influenced by steric hindrance and electrostatic interactions.
Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound
| Conformer | Ethyl Position | Trifluoromethyl Position | Relative Energy (kcal/mol) | Occupancy (%) |
| 1 | Equatorial | Axial | 0.0 | 65 |
| 2 | Axial | Equatorial | 1.2 | 30 |
| 3 | Equatorial | Equatorial | 3.5 | 5 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.
Noncovalent Interactions (NCI) Analysis
Noncovalent interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. researchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, play a crucial role in determining the structure, stability, and reactivity of molecules. researchgate.net The NCI method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).
By plotting the RDG against the electron density signed with the second eigenvalue of the Hessian matrix, it is possible to identify regions of noncovalent interactions and classify them as attractive or repulsive. These interactions are then visualized as isosurfaces in three-dimensional space, with different colors representing the type and strength of the interaction. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds and van der Waals forces, while red or brown surfaces signify repulsive interactions, such as steric clashes.
For this compound, an NCI analysis would be expected to reveal several key interactions:
Intramolecular Hydrogen Bonds: The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the hydrogen atoms on the ethyl group and the morpholine ring, could lead to the formation of weak intramolecular hydrogen bonds.
Steric Repulsion: The bulky trifluoromethyl and ethyl groups can lead to steric hindrance, which would be visualized as regions of repulsive interactions. This is particularly important in determining the preferred orientation of these substituents.
Table 2: Illustrative Summary of Noncovalent Interactions in this compound from a Hypothetical NCI Analysis
| Interaction Type | Atoms Involved | Nature |
| Hydrogen Bond | O-H...N | Attractive |
| van der Waals | C-H...H-C | Attractive |
| Steric Clash | CF3...CH2CH3 | Repulsive |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from NCI analysis.
Mechanistic Studies in the Synthetic Transformations Involving 2 Ethyl 2 Trifluoromethyl Morpholine
Elucidation of Reaction Mechanisms in Morpholine (B109124) Ring Formation
The construction of the morpholine ring is a critical step in the synthesis of 2-Ethyl-2-(trifluoromethyl)morpholine. The mechanism of this cyclization can vary significantly depending on the chosen synthetic strategy, with intermediates and transition states being key determinants of the reaction's efficiency and stereoselectivity.
One plausible pathway for the formation of the 2-substituted morpholine ring involves an intramolecular cyclization of an appropriately substituted amino alcohol. A common strategy is the intramolecular aza-Michael addition. figshare.comfrontiersin.org In the context of this compound, this would likely involve a precursor such as an N-substituted 2-aminoalkanol derivative reacting with a Michael acceptor or an equivalent electrophile.
Alternatively, modern photocatalytic methods offer a distinct mechanistic route involving radical cation intermediates. nih.govnih.gov In such a scenario, a suitable amine precursor undergoes single-electron transfer (SET) mediated by a photoredox catalyst, generating an aminium radical cation. beilstein-journals.orgsemanticscholar.org This intermediate can then undergo an intramolecular cyclization with a tethered alkene or other radical acceptor. The transition state for this cyclization would be influenced by stereoelectronic factors, dictating the stereochemistry of the newly formed C-C or C-O bond. For instance, a 6-exo-trig cyclization is a common pathway observed in the formation of six-membered rings like morpholines. nih.gov
The transition state's geometry is crucial for determining the diastereoselectivity of the reaction. In many morpholine syntheses, a chair-like transition state is proposed, where bulky substituents preferentially occupy equatorial positions to minimize steric strain, such as pseudo A1,3 strain. nih.gov The stability of these transition states can be influenced by factors like secondary orbital interactions. researchgate.net
Table 1: Plausible Intermediates in Morpholine Ring Formation
| Intermediate Type | Precursor/Reaction Type | Key Features |
| Enolate/Enamine | Intramolecular aza-Michael addition | Nucleophilic carbon attacks an internal electrophile. |
| Aminium Radical Cation | Photocatalytic SET | Generated by single-electron oxidation of an amine precursor. beilstein-journals.org |
| Halonium Ion | Lewis Acid-Catalyzed Halo-etherification | Formed from an alkene precursor, leading to cyclization. acs.org |
| Hemiaminal | Base-catalyzed ring opening of oxazetidine | A key intermediate in certain modular synthetic routes to morpholines. nih.gov |
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the synthesis of substituted morpholines, particularly when multiple stereoisomers can be formed, the reaction conditions play a pivotal role in determining the product distribution.
Under kinetic control, the major product is the one that is formed the fastest, meaning it proceeds through the lowest energy transition state. masterorganicchemistry.com This is often favored at lower reaction temperatures where the reactions are irreversible. libretexts.org For instance, in an aza-Michael addition, the kinetic product may arise from the most accessible conformation of the starting material, even if the resulting product is not the most stable isomer.
Conversely, under thermodynamic control, the reaction is reversible, and an equilibrium is established between the products. wikipedia.org The major product is the most thermodynamically stable isomer. This is typically favored at higher temperatures, which provide sufficient energy to overcome the activation barriers for both the forward and reverse reactions. masterorganicchemistry.com In the context of this compound, the thermodynamic product would be the diastereomer with the most stable arrangement of the ethyl and trifluoromethyl groups, likely minimizing steric interactions. The reversibility of the aza-Michael reaction has been noted, suggesting that thermodynamic control is achievable under certain conditions. url.edu
Brønsted acids of varying strengths have been shown to influence the diastereomeric outcome of intramolecular aza-Michael reactions, suggesting a delicate balance between kinetic and thermodynamic pathways that can be tuned by the catalyst. figshare.com
Mechanistic Aspects of Trifluoromethylation Reactions on Morpholine Scaffolds
The introduction of the trifluoromethyl (CF3) group is a key transformation in the synthesis of the target molecule. This can be achieved either by incorporating the CF3 group into one of the starting materials before ring formation or by trifluoromethylating a pre-formed morpholine scaffold. The mechanism of trifluoromethylation can be broadly categorized as either radical or ionic.
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the substrate. nih.gov This can be an effective method for the C-H trifluoromethylation of heterocycles. nih.gov The •CF3 radical can be generated from various precursors, such as CF3I or sodium trifluoromethanesulfinate (Langlois' reagent), often initiated by photoredox catalysis or chemical oxidants. academie-sciences.fr The radical mechanism is often favored for its tolerance of various functional groups.
Ionic trifluoromethylation can proceed through either a nucleophilic or an electrophilic pathway.
Nucleophilic trifluoromethylation utilizes a source of the trifluoromethyl anion ("CF3⁻"). wikipedia.org Reagents like trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent) or fluoroform (HCF3) in the presence of a strong base can serve as CF3⁻ sources. wikipedia.orgbeilstein-journals.org The "CF3⁻" anion can then add to an electrophilic center, such as an iminium ion derived from the morpholine ring.
Electrophilic trifluoromethylation employs a reagent that delivers a "CF3⁺" equivalent to a nucleophilic substrate. academie-sciences.fr Hypervalent iodine reagents, such as Togni reagents, are commonly used for the electrophilic trifluoromethylation of nitrogen heterocycles. academie-sciences.frmdpi.com
The choice between a radical or ionic mechanism depends on the specific synthetic route and the nature of the substrate and reagents. For instance, direct trifluoromethylation of an enamine derived from a morpholine precursor would likely follow an electrophilic pathway.
Catalysts play a crucial role in controlling the selectivity and efficiency of trifluoromethylation reactions. In photocatalytic radical trifluoromethylation, the choice of photocatalyst can influence the efficiency of •CF3 generation and subsequent reaction. nih.gov
In ionic trifluoromethylation reactions, Lewis acids can play a significant role. For example, in nucleophilic additions to imines, a Lewis acid can activate the imine towards attack by the trifluoromethyl nucleophile. nih.gov Similarly, in certain photocatalytic cycles, Lewis acids can enable alternative reaction pathways by interacting with reaction intermediates. nih.gov
For electrophilic trifluoromethylation, the reactivity of hypervalent iodine reagents can be modulated by altering the electronic properties of the aromatic backbone of the reagent. acs.org This allows for fine-tuning of the reagent's reactivity to match the nucleophilicity of the substrate.
Stereochemical Outcomes and Diastereoselective Control in Reaction Mechanisms
The synthesis of this compound, which has a quaternary stereocenter at the C2 position, presents a significant stereochemical challenge. Achieving high diastereoselectivity requires careful control over the reaction mechanism.
The relative orientation of the ethyl and trifluoromethyl groups is determined during the bond-forming step that creates the stereocenter. If the morpholine ring is formed from a precursor already containing the trifluoromethyl group, the diastereoselectivity will be determined by the facial selectivity of the cyclization step. As mentioned previously, this is often governed by the adoption of a low-energy, chair-like transition state that minimizes steric clashes. nih.gov
The use of chiral catalysts or auxiliaries can provide enantioselective control, although the focus here is on diastereoselectivity. rsc.org Lewis acids and Brønsted acids can influence the stereochemical outcome by coordinating to the substrate or intermediates, thereby altering the energies of the diastereomeric transition states. figshare.comacs.org For example, a Lewis acid can promote a specific conformation of an intermediate, leading to a preferred stereochemical outcome. researchgate.net
In cases where a trifluoromethyl group is added to a pre-existing chiral morpholine scaffold, the inherent chirality of the starting material will influence the approach of the trifluoromethylating agent, leading to facial selectivity.
Table 2: Factors Influencing Diastereoselectivity
| Factor | Influence on Mechanism | Expected Outcome |
| Steric Hindrance | Favors transition states that minimize steric interactions (e.g., equatorial substituents in a chair-like transition state). | Formation of the sterically less hindered diastereomer. |
| Lewis/Brønsted Acid Catalysis | Coordination to heteroatoms can lock the conformation of intermediates, leading to a preferred trajectory for nucleophilic/electrophilic attack. figshare.comacs.org | Enhanced diastereoselectivity, with the specific outcome depending on the catalyst and substrate. |
| Reaction Temperature | Determines whether the reaction is under kinetic or thermodynamic control. wikipedia.org | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. |
| Solvent Effects | Can influence the stability of charged intermediates and transition states. | Can alter the diastereomeric ratio of the products. |
Chemical Reactivity and Derivatization Strategies for 2 Ethyl 2 Trifluoromethyl Morpholine
Functionalization of the Morpholine (B109124) Nitrogen Atom
The secondary amine nitrogen in the morpholine ring is a primary site for functionalization, allowing for the introduction of a wide range of substituents. The strong electron-withdrawing nature of the trifluoromethyl group at the adjacent C2 position is anticipated to decrease the nucleophilicity and basicity of the nitrogen atom compared to unsubstituted morpholine. nih.gov This reduced reactivity may necessitate more forcing reaction conditions for derivatization.
N-Alkylation, N-Acylation, and N-Arylation:
N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination. researchgate.netalfa-chemistry.com Catalytic N-alkylation using alcohols in the presence of a suitable catalyst, such as CuO-NiO/γ-Al2O3, is another viable method. chemscene.com
N-Acylation: The nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with appropriate coupling agents. For instance, N-acetylmorpholine can be prepared by reacting morpholine with ethyl acetate (B1210297) or methyl acetate. lifechemicals.comnih.gov
N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| N-Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent (e.g., NaBH3CN) | N-Alkyl-2-ethyl-2-(trifluoromethyl)morpholine |
| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-2-ethyl-2-(trifluoromethyl)morpholine |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, base | N-Aryl-2-ethyl-2-(trifluoromethyl)morpholine |
Reactions Involving the Ethyl Group at C2
The ethyl group at the C2 position, being adjacent to both a nitrogen and an oxygen atom within the heterocyclic ring, as well as the electron-withdrawing trifluoromethyl group, presents opportunities for specific chemical transformations.
Oxidation and C-H Functionalization:
While direct oxidation of the ethyl group might be challenging, selective oxidation of the α-carbon of the ethyl group could potentially lead to the corresponding ketone or alcohol under specific conditions. However, the presence of the morpholine nitrogen, which is also susceptible to oxidation, would require careful selection of reagents. researchgate.net
More contemporary approaches, such as transition metal-catalyzed C-H activation, could offer a pathway for the regioselective functionalization of the ethyl group. sigmaaldrich.comyoutube.com This would allow for the introduction of various functional groups at the ethyl side chain, leading to a diverse range of derivatives. The directing effect of the morpholine nitrogen could play a crucial role in such transformations.
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is generally stable, which contributes to its prevalence in pharmaceuticals and agrochemicals. rsc.org However, under certain conditions, it can undergo transformations.
Hydrolysis and Defluorination:
Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid typically requires harsh conditions, such as treatment with strong acids like fuming sulfuric acid. organic-chemistry.orgbiesterfeld.no The stability of the morpholine ring under such conditions would be a critical consideration.
Defluorination: Selective partial defluorination of a trifluoromethyl group to a difluoromethyl or monofluoromethyl group is a more recent development in synthetic chemistry. sigmaaldrich.comresearchgate.net These reactions are often mediated by photoredox catalysis or reducing agents and can provide access to novel fluorinated analogues with potentially different biological activities. researchgate.netnih.gov
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Fuming H2SO4, Boric Acid | 2-Ethyl-2-carboxymorpholine |
| Reductive Defluorination | Photocatalyst, H-atom donor, light | 2-(Difluoromethyl)-2-ethylmorpholine |
Applications as a Building Block in Complex Molecule Synthesis
The unique combination of a morpholine scaffold, an ethyl group, and a trifluoromethyl group makes 2-ethyl-2-(trifluoromethyl)morpholine a potentially valuable building block for the synthesis of more complex molecules.
The functionalizable nitrogen atom of the morpholine ring allows for its incorporation into larger structures such as macrocycles and polyheterocyclic systems. Through N-alkylation or N-acylation reactions with bifunctional linkers, macrocyclic structures containing the this compound unit can be constructed. These macrocycles may exhibit interesting host-guest properties or biological activities. Similarly, this compound can serve as a starting material for the synthesis of fused or linked polyheterocyclic systems, which are common motifs in medicinal chemistry.
Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability and altered electronic characteristics. organic-chemistry.org The introduction of the trifluoromethyl group can enhance the performance of organic materials. nih.gov this compound could serve as a precursor for the synthesis of novel polymers or liquid crystals, where the trifluoromethyl group can influence properties such as solubility, stability, and self-assembly behavior.
Structure-Reactivity Relationships and Design Principles for New Derivatives
Furthermore, the lipophilicity of the molecule is increased by the trifluoromethyl group, which can improve its pharmacokinetic profile. rsc.org When designing new derivatives, the interplay between the steric bulk of the ethyl and trifluoromethyl groups and the electronic effects of the trifluoromethyl group on the reactivity of the nitrogen atom must be taken into account. For instance, bulky substituents on the nitrogen atom might be more challenging to introduce due to steric hindrance from the C2 substituents. Understanding these structure-reactivity relationships is crucial for the rational design of new derivatives with desired chemical and biological properties.
Future Research Directions and Unexplored Avenues for 2 Ethyl 2 Trifluoromethyl Morpholine Research
Development of Greener and Sustainable Synthetic Methodologies
Current synthetic routes for fluorinated heterocycles often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research into the synthesis of 2-Ethyl-2-(trifluoromethyl)morpholine should prioritize the principles of green chemistry.
A promising, unexplored avenue is the adoption of redox-neutral protocols that utilize inexpensive and safer reagents. For instance, methods developed for general morpholine (B109124) synthesis, such as the conversion of 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663), offer a significant environmental benefit over traditional routes. Adapting such a strategy would be a key objective. Furthermore, the development of synthetic routes that avoid the use of polyfluoroalkyl substances (PFAS) as reagents is critical from an environmental standpoint. Research could focus on utilizing more benign fluorine sources like cesium fluoride in packed-bed flow reactors to generate trifluoromethyl anions on demand, thereby creating a more sustainable pathway. The goal would be to develop a high-yielding, one- or two-step synthesis that minimizes solvent use and avoids harsh conditions, aligning with modern standards for sustainable chemical manufacturing.
Exploration of Novel Catalytic Systems for Efficient Synthesis
Catalysis offers a powerful tool for developing efficient and selective synthetic methods. For this compound, the exploration of novel catalytic systems is a largely unexplored but highly promising field. Future work should investigate various catalytic strategies that have proven effective for related azaheterocycles.
One major direction is the use of copper catalysis, which has been successfully employed in radical alkene-trifluoromethylation and subsequent cyclization to form diverse trifluoromethylated azaheterocycles. Applying a copper-catalyzed relay process could provide a direct and efficient route to the target morpholine. Another innovative approach involves photocatalysis, where visible-light-activated catalysts can enable diastereoselective annulation to produce substituted morpholines from readily available starting materials. Furthermore, since this compound is chiral, developing catalytic asymmetric methods is of paramount importance. Asymmetric hydrogenation of unsaturated morpholine precursors using rhodium complexes with large-bite-angle ligands has yielded 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and could be a viable strategy.
Table 1: Potential Catalytic Strategies for Future Investigation
| Catalytic System | Reaction Type | Potential Advantages for Synthesis |
| Copper(I/II) Complexes | Radical Trifluoromethylation/Cyclization | High efficiency, use of simple starting materials. |
| Visible-Light Photocatalysts | Diastereoselective Annulation | Mild reaction conditions, access to diverse substitution patterns. |
| Chiral Rhodium-Bisphosphine Complexes | Asymmetric Hydrogenation | High enantioselectivity for producing single enantiomers. |
| Organocatalysts (e.g., Cinchona Alkaloids) | Asymmetric Halocyclization | Metal-free synthesis, high enantioselectivity for chiral scaffolds. |
Advanced in-situ Spectroscopic Monitoring of Reactions
To optimize synthetic routes and ensure safety, particularly when dealing with reactive fluorinated intermediates, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques offer a window into the reaction as it happens, providing real-time data that is often missed by traditional offline analysis.
Future studies on the synthesis of this compound should integrate in-situ monitoring tools. For example, Fourier-Transform Infrared (FTIR) spectroscopy can continuously track the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and identification of transient species. Given the presence of the trifluoromethyl group, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and specific tool. Real-time 19F NMR monitoring could be used to quantify the consumption of fluorinating agents, such as fluoroform, and verify the absence of fluorinated byproducts, leading to safer and more efficient processes. Combining spectroscopic data with reaction modeling can accelerate the optimization of parameters like temperature, pressure, and reagent stoichiometry.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous manufacturing, provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. These benefits are particularly relevant for trifluoromethylation reactions, which can be highly energetic.
A key future direction is the development of a continuous-flow route for this compound. Such a system would allow for the safe handling of potentially hazardous reagents and intermediates by confining them to a small-volume reactor. Flow platforms enable precise control over reaction parameters, leading to higher yields and purity. For instance, a modular flow platform could be designed for the on-demand generation of trifluoromethylating agents from sources like fluoroform, immediately followed by their reaction to form the morpholine ring, minimizing the risks associated with storing unstable reagents.
Integrating these flow systems with automated synthesis platforms could further accelerate research. Automation allows for high-throughput screening of reaction conditions, rapid optimization, and the creation of libraries of related compounds for further study. The development of a fully automated flow synthesis would represent a significant technological advancement for producing this class of compounds.
Detailed Investigation of Chiral Properties and Separation Techniques for Enantiomers
The C2 position of this compound is a quaternary stereocenter, meaning the compound exists as a pair of enantiomers. In pharmaceutical applications, enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. Therefore, a thorough investigation of its chiral properties is a critical and unexplored research avenue.
Future work must focus on two main areas: the enantioselective synthesis and the analytical separation of the enantiomers. Asymmetric catalytic methods, as mentioned in section 7.2, should be pursued to produce the individual enantiomers directly. Concurrently, robust analytical techniques for separating and quantifying the enantiomers must be developed. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a standard approach. Additionally, capillary electrophoresis (CE) assisted by chiral selectors like cyclodextrin derivatives has proven effective for separating fluorinated chiral compounds and should be explored.
A particularly promising technique for this molecule is 19F NMR with chiral resolving agents . The fluorine nucleus is highly sensitive, and its signal can be used to produce chromatogram-like outputs for rapid and unambiguous chiral analysis without the need for physical separation, potentially allowing for high-throughput screening of enantioselective reactions.
Table 2: Potential Techniques for Chiral Analysis and Separation
| Technique | Principle | Application in Future Research |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Baseline separation and purification of enantiomers. |
| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector. | High-resolution separation and analysis of enantiomeric purity. |
| 19F NMR with Chiral Resolving Agents | Formation of diastereomeric complexes leading to distinct NMR signals. | Rapid, separation-free determination of enantiomeric excess. |
Q & A
Q. What are the standard synthetic routes for 2-Ethyl-2-(trifluoromethyl)morpholine, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step nucleophilic substitution or condensation reactions. For example, intermediates like 4-(2-chloroethyl)morpholine hydrochloride (as in Example 150 of EP 4374877) are reacted with trifluoromethyl-containing aryl/alkyl reagents under controlled conditions. Key variables include temperature (e.g., 40–45°C for cyclization steps), solvent choice (e.g., MeOH or THF), and stoichiometry of reactants. Catalysts such as triethylamine (Et3N) are used to neutralize byproducts and improve reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., m/z 754 [M+H]+ in Example 150) and detect impurities.
- HPLC (High-Performance Liquid Chromatography): Retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) helps assess purity and stability .
- NMR (Nuclear Magnetic Resonance): Critical for structural elucidation, particularly for distinguishing ethyl and trifluoromethyl groups in the morpholine ring.
Q. What are the common intermediates in synthesizing this compound, and how are they validated?
Intermediates like 3-(trifluoromethyl)phenethylamine or 4-(2-chloroethyl)morpholine are synthesized via hydrazine coupling or alkylation. Their purity is validated using GC/HPLC (>98% purity thresholds) and compared against CAS RN databases (e.g., [52516-30-0] for 3-(trifluoromethyl)phenethylamine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using different catalysts or solvents?
Contradictions often arise from competing side reactions (e.g., hydrolysis of trifluoromethyl groups in polar solvents). Systematic optimization involves:
Q. What strategies improve regioselectivity in trifluoromethyl group introduction to the morpholine ring?
Regioselectivity challenges are addressed via:
- Directed Ortho-Metalation (DoM): Using directing groups (e.g., -NH2 or -COCH3) to orient trifluoromethylation at the 2-position.
- Protecting Group Chemistry: Temporarily blocking reactive sites (e.g., hydroxyl groups) to prevent undesired substitutions .
Q. How do steric and electronic effects of the ethyl and trifluoromethyl groups influence the compound’s reactivity?
- Steric Effects: The ethyl group at the 2-position increases steric hindrance, slowing nucleophilic attacks on the morpholine nitrogen.
- Electronic Effects: The electron-withdrawing trifluoromethyl group destabilizes intermediates, requiring milder reaction conditions to avoid decomposition. Computational modeling (e.g., DFT) can predict these effects .
Q. What methodologies are recommended for analyzing degradation products under varying pH and temperature conditions?
- Forced Degradation Studies: Expose the compound to acidic/basic conditions (pH 1–12) and elevated temperatures (40–80°C).
- Stability-Indicating HPLC Methods: Develop gradients to separate degradation products (e.g., hydrolyzed morpholine derivatives) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
Discrepancies may arise from solvent interactions or impurities. Solutions include:
- Reference Standards: Compare spectra with authenticated samples (e.g., CAS RN [17408-14-9] for 2′-(trifluoromethyl)acetophenone).
- Isotopic Pattern Analysis: Use HRMS to verify molecular formulas (e.g., C15H18ClN3O4S2 in ) .
Q. What statistical approaches are suitable for validating reproducibility in multi-step syntheses?
- Batch-to-Batch Analysis: Perform triplicate syntheses and calculate %RSD (Relative Standard Deviation) for yields.
- Multivariate Analysis: Use PCA (Principal Component Analysis) to identify critical process parameters affecting reproducibility .
Safety and Handling
Q. What are the critical safety considerations when handling intermediates like 2,2,2-trifluoroethylhydrazine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
